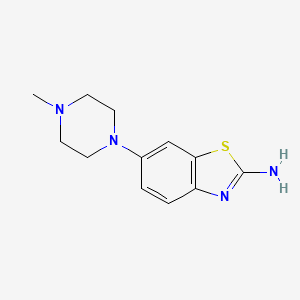

6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of applications in medicinal chemistry. The presence of the 4-methylpiperazin-1-yl group suggests potential biological activity, as piperazine derivatives are known for their pharmacological properties.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of substituted benzothiazoles with various amines. For instance, the reaction of 1-(2-Benzothiazolyl)-4-(dicyanomethylene)-3-methyl-2-pyrazolin-5-one with primary and secondary amines yields substituted pyrazolone derivatives . Similarly, novel quinazolines-4-one derivatives were synthesized by treating chloromethyl quinazoline with substituted amines, where the starting materials included 2-amino-6-substituted benzothiazoles . These methods could potentially be adapted for the synthesis of 6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and conformational stability of benzothiazole derivatives have been studied using computational methods such as Hartree-Fock and Density Functional Theory (DFT) . These studies provide insights into the most stable conformers, geometrical parameters, and vibrational frequencies of the molecules. For example, the 5-chloro-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one molecule was found to have three staggered stable conformers . Such analyses are crucial for understanding the behavior of 6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine in different environments and could predict its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions with amines, hydrazine, and hydroxylamine, leading to the formation of heterocyclic compounds . The reactivity of these compounds is influenced by the substituents on the benzothiazole ring and the nature of the reacting amine. The synthesis of 4-(benzothiazol-2-yl)-2,6-dimethylpyrylium perchlorate and its subsequent reactions with different amines demonstrate the versatility of benzothiazole derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly affect these properties. The spectral data, including IR, 1HNMR, and mass spectrometry, are essential for confirming the structure of synthesized compounds . The anti-inflammatory and antibacterial activities of some benzothiazole derivatives have been investigated, indicating the potential therapeutic applications of these compounds .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

One study explored the pharmacokinetic and pharmacodynamic properties of YM087, a compound structurally related to 6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine. YM087 is a new orally active, dual V1/V2 receptor antagonist characterized in healthy normotensive subjects. The study revealed YM087's oral bioavailability and short half-life, alongside its significant increase in urine flow rate and a decrease in urinary osmolality, indicating effective vasopressin V2 receptor blockade. This demonstrates the compound's potential in treating conditions related to inappropriate antidiuresis (Burnier et al., 1999).

Carcinogenicity of Heterocyclic Amines

Another area of research focuses on heterocyclic amines (HAs), compounds structurally similar to 6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine. HAs, isolated from cooked foods and pyrolysates of amino acids and proteins, have been evaluated for their mutagenic and carcinogenic potential. The study highlighted the carcinogenicity of these HAs in rodents and their quantification in various cooked foods, suggesting continuous human exposure to HAs through diet and highlighting the importance of understanding the carcinogenic potential of related compounds (Wakabayashi et al., 1993).

Metabolic Implications in Clinical Trials

Research into the methylation status of the MGMT gene in glioblastoma patients treated with temozolomide, a compound with a similar molecular target as 6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine, has provided insights into the predictive value of MGMT-methylation status for patient outcomes. This emphasizes the importance of genetic and epigenetic factors in the effectiveness of chemotherapeutic agents and the potential for personalized medicine approaches (Hegi et al., 2004).

Ethylene Glycol Poisoning Treatment

The treatment of ethylene glycol poisoning with fomepizole, a structural analog of 6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine, highlights the compound's medical applications outside of its primary research focus. Fomepizole's use in pediatric cases of ethylene glycol poisoning demonstrates its effectiveness in avoiding more invasive treatments like hemodialysis, underscoring the therapeutic potential of related compounds (Boyer et al., 2001).

Safety And Hazards

Future Directions

properties

IUPAC Name |

6-(4-methylpiperazin-1-yl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4S/c1-15-4-6-16(7-5-15)9-2-3-10-11(8-9)17-12(13)14-10/h2-3,8H,4-7H2,1H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGGWHKXVXVWMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(S3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Dimethyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2525008.png)

![N-(2-(6-((2,4-dioxopentan-3-yl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2525011.png)

![2-butyl-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2525012.png)

![3-[(Z)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-1H-indol-2-one](/img/structure/B2525019.png)

![[6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol](/img/structure/B2525027.png)